N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide
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Description
N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide is a useful research compound. Its molecular formula is C19H22ClN3O2S and its molecular weight is 391.91. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research into thieno[3,2-d]pyrimidines and related scaffolds, such as those mentioned in studies by Hafez, Abdel-Rhman B. A. El-Gazzar, and M. Zaki (2016), demonstrate significant antimicrobial activity against both Gram-negative and Gram-positive bacteria. Some compounds exhibit higher antifungal activity towards examined fungi compared to standard treatments like ketoconazole (Hafez, El-Gazzar, & Zaki, 2016).
Anticonvulsant Activity
Studies on derivatives of chloroacetamide and related compounds have shown potential anticonvulsant activities. Aktürk, Kılıç, Erol, and Pabuccuoglu (2002) found that omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives exhibited significant activity against seizures induced by maximal electroshock, with some compounds identified as notably active (Aktürk et al., 2002).
Anticancer Activity
Compounds derived from thienopyridine and pyridothienopyrimidine structures have been explored for their potential antitumor activities. Kadah (2016) described the synthesis of various derivatives that were tested against liver tumor cell lines, with some compounds showing potency exceeding that of standard drugs (Kadah, 2016).
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2S/c20-14-7-4-8-15(10-14)23-19(16-11-26(25)12-17(16)22-23)21-18(24)9-13-5-2-1-3-6-13/h4,7-8,10,13H,1-3,5-6,9,11-12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJZJYDUTNNFOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=C3CS(=O)CC3=NN2C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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